molecular formula C19H22N2O3S B5507186 1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone

1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone

Cat. No. B5507186
M. Wt: 358.5 g/mol
InChI Key: RDUAURLUCFBSLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone often involves complex reactions, including cyclocondensation, and the incorporation of various functional groups to enhance biological activity. For example, the synthesis of related piperazine derivatives has been achieved through reactions involving chloroacetamide and characterized by X-ray diffraction methods, indicating intricate steps to achieve the desired molecular architecture (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds within this class has been extensively analyzed using techniques such as IR, 1H NMR, and single-crystal X-ray diffraction. These studies reveal significant insights into the molecular geometry, confirming monoclinic crystal systems and identifying specific dihedral angles between molecular planes, which contribute to the compound's properties and potential interactions (Zhang et al., 2007).

Scientific Research Applications

Piperazine Derivatives in Anti-mycobacterial Activity

Piperazine, a versatile medicinally important scaffold, has shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). Its role as a vital building block in the development of safer, selective, and cost-effective anti-mycobacterial agents highlights its significance in addressing global health challenges related to tuberculosis (TB) (Girase et al., 2020).

DNA Minor Groove Binders

Compounds like Hoechst 33258 and its analogues, which include piperazine derivatives, have been explored for their ability to bind strongly to the minor groove of double-stranded B-DNA. These compounds find applications in chromosome and nuclear staining, analysis of nuclear DNA content, and as radioprotectors and topoisomerase inhibitors, showcasing their versatility in research and therapeutic contexts (Issar & Kakkar, 2013).

Therapeutic Applications of Piperazine Derivatives

Piperazine and its derivatives have been acknowledged for their broad therapeutic uses, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This wide range of applications underscores the compound's versatility and potential as a building block in drug discovery (Rathi et al., 2016).

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of compounds like saracatinib, which contains N-methyl piperazine group, provides insights into the reasons behind its side effects and the formation of reactive metabolites. Such studies are crucial for improving the safety profiles of drugs and identifying potential therapeutic applications (Attwa et al., 2018).

Synthetic and Pharmacological Attributes

The synthesis and evaluation of ligands for D2-like receptors highlight the role of arylalkyl substituents in improving the potency and selectivity of binding affinity, demonstrating the significance of structural modifications in enhancing therapeutic efficacy (Sikazwe et al., 2009).

properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-4-(3-thiophen-2-ylpropanoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-12-21(15-5-7-16(24-2)8-6-15)19(23)13-20(14)18(22)10-9-17-4-3-11-25-17/h3-8,11,14H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUAURLUCFBSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)CCC2=CC=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone

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